
Capromorelin
Overview
Description
Capromorelin is an orally active ghrelin receptor agonist (GHS-R1a) with a Ki value of 7 nM for human GHS-R1a . It mimics endogenous ghrelin, stimulating growth hormone (GH) secretion, appetite, and weight gain. Key applications include:
- Veterinary Medicine: FDA-approved for appetite stimulation in dogs (ENTYCE®), increasing food intake by 60.55% and body weight by 5.96% over four days .
- Geriatric Health: In older adults, it improves lean body mass (+1.4 kg vs. placebo) and physical function (e.g., stair climb speed) .
- Bowel Dysfunction: Enhances colorectal propulsive activity in spinal cord-injured rats without exacerbating blood pressure fluctuations .
Mechanistically, this compound binds to GHS-R1a, activating hypothalamic pathways and vagal nerve signaling to induce hunger . It also elevates insulin-like growth factor 1 (IGF-1), supporting muscle preservation .
Preparation Methods
Detailed Preparation Methods
Novel Synthetic Route (CN117229280A Patent, 2022)
This patented method presents an improved and industrially feasible synthesis of capromorelin with higher yield and lower cost compared to prior art.
Synthetic Steps
Step | Reaction Description | Conditions | Key Reagents/Catalysts | Yield/Notes |
---|---|---|---|---|
1 | Reaction of compound (II) with benzyl bromide to form compound (III) | Molar ratio (II):(benzyl bromide) = 1:1 to 3 (preferably 1:1.2); solvent: N,N-dimethylformamide; catalyst: anhydrous potassium carbonate preferred; temperature: 65–70 °C | Benzyl bromide, anhydrous potassium carbonate | Efficient alkylation step; mild conditions |
2 | Ring closure of compound (III) to form compound (IV) | Temperature: 45–55 °C; time: 10–20 h | Conditions optimized for cyclization | High conversion to cyclic intermediate |
3 | Deprotection of compound (IV) to yield this compound (V) | Standard deprotection protocols | Deprotection agents unspecified but mild | Final step to remove protecting groups |
Advantages
- Uses novel intermediate (II) that is inexpensive and readily available.
- Avoids costly and hazardous reagents such as sodium hydride.
- No special reaction conditions required, facilitating industrial scale-up.
- Total yield improved to 33.6%, compared to 21% in previous methods.
- Estimated cost reduced by approximately 60% relative to older routes.
- Reaction parameters are mild, with easy operation and process control.
Previous Synthetic Route (US Patent US2002002283A1)
This earlier method uses 4-oxo piperidine-3-carboxylic acid methyl ester as the starting material.
Synthetic Steps Summary
- Protection of starting material with di-tert-butyl dicarbonate.
- Benzylation using benzyl bromide with sodium hydride catalyst.
- Cyclization with methyl hydrazine sulfate.
- Amide condensation and subsequent deprotection with trifluoroacetic acid.
- Final salification with tartaric acid.
Limitations
Aspect | Details |
---|---|
Starting Material Cost | High price and limited availability of starting ester |
Safety | Use of sodium hydride poses safety hazards |
Yield | Low overall yield (~21%) |
Process Complexity | Multiple protection/deprotection steps increase length and difficulty |
Post-Treatment | Requires pH adjustment and complex extraction |
Comparative Analysis of Preparation Methods
Feature | Novel Route (CN117229280A) | Previous Route (US2002002283A1) | Practical Bulk Synthesis (Rose et al.) |
---|---|---|---|
Starting Material | Novel compound (II), inexpensive | 4-oxo piperidine-3-carboxylic acid methyl ester, costly | Not specified |
Catalysts | Anhydrous potassium carbonate preferred | Sodium hydride (hazardous) | Not specified |
Reaction Conditions | Mild, no special requirements | Requires strong acid/base adjustments | Optimized for scale and purity |
Number of Steps | Reduced, fewer protection/deprotection steps | Longer, multiple protection/deprotection | Not detailed |
Total Yield | 33.6% | 21% | Not specified |
Cost Efficiency | Reduced by ~60% compared to prior methods | High cost due to materials and process | Suitable for bulk but cost data unavailable |
Industrial Feasibility | High, easy to implement | Limited due to safety and complexity | Suitable for preclinical scale |
Summary of Key Research Findings
- The novel synthetic route disclosed in CN117229280A offers a significant improvement in yield and cost-effectiveness by introducing a new intermediate and optimizing reaction conditions.
- Avoidance of hazardous reagents and reduction of protection/deprotection steps simplify the process and enhance scalability.
- The practical synthesis approach incorporating crystallization-induced dynamic resolution ensures the production of enantiomerically pure this compound for biological applications.
- Earlier methods, while foundational, suffer from lower yields, higher costs, and safety concerns, limiting their industrial utility.
Chemical Reactions Analysis
Capromorelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the this compound structure. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Veterinary Applications
1.1 Appetite Stimulation in Dogs
Capromorelin is FDA-approved for stimulating appetite in dogs under the brand name ENTYCE®. Clinical studies have demonstrated its effectiveness in treating inappetence in dogs. A notable study involved 244 client-owned dogs with reduced appetite, where this compound (3 mg/kg) was administered daily. The results showed a significant improvement in appetite, with a success rate of 68.6% compared to 44.6% for the placebo group (P = 0.008) and an increase in mean body weight by 1.8% in treated dogs .
1.2 Management of Weight Loss in Cats
In 2020, this compound received FDA approval for managing weight loss associated with chronic kidney disease in cats under the brand name Elura™. This application is particularly important given the challenges associated with managing appetite and nutrition in feline patients with chronic illnesses .
1.3 Use in Poultry
Research has also explored this compound's effects on broiler chickens, indicating that it can increase feed intake and promote body weight gain . This suggests potential applications in agricultural settings to enhance growth performance.
Human Medical Applications
2.1 Potential Use in Frailty and Cachexia
This compound's mechanism as a ghrelin receptor agonist positions it as a candidate for treating frailty and cachexia in humans. Ghrelin plays a crucial role in regulating appetite, metabolism, and body composition. Clinical trials have been initiated to assess its safety and efficacy in stimulating growth hormone release and improving nutritional status among frail elderly populations .
2.2 Pharmacokinetics and Safety Profile
A study evaluating this compound's pharmacokinetics demonstrated that it is safe and well-tolerated among participants, including those with spinal cord injuries (SCI). No serious adverse events were reported, and pharmacokinetic parameters such as maximum concentration () and area under the curve () showed dose-dependent increases . This safety profile supports further exploration of this compound's applications in human medicine.
Summary of Clinical Studies
Study Focus | Population | Treatment | Results |
---|---|---|---|
Appetite stimulation | Client-owned dogs | This compound (3 mg/kg) | 68.6% success rate vs 44.6% placebo (P = 0.008) |
Weight management | Cats with CKD | This compound (Elura™) | Approved for chronic kidney disease management |
Pharmacokinetics | Healthy adults & SCI | This compound | Safe; no serious adverse events; dose-dependent effects |
Mechanism of Action
Capromorelin exerts its effects by binding to and activating the ghrelin receptor, also known as the growth hormone secretagogue receptor. This activation stimulates the secretion of growth hormone and increases appetite. The molecular targets involved include the hypothalamus and pituitary gland, where the ghrelin receptor is predominantly expressed . The pathways activated by this compound lead to increased levels of insulin-like growth factor 1 and growth hormone, which contribute to its physiological effects .
Comparison with Similar Compounds
Ibutamoren (MK-677)
Target : GHS-R1a .
Pharmacokinetics :
- Longer half-life (~6–12 hours) vs. capromorelin (~1.19 hours), enabling once-daily dosing .
Clinical Effects : - Increases IGF-1 and lean mass but lacks significant functional improvement in healthy older adults .
- Raises cortisol levels post-dose in dogs, similar to this compound .
Key Difference : Studied in healthy populations, whereas this compound targets older adults at risk of functional decline .
Anamorelin
Target: GHS-R1a . Indications: Cancer anorexia-cachexia syndrome (CACS). Clinical Effects:
- Increases appetite and body weight in CACS patients.
- No data on physical function improvements . Key Difference: Focused on human oncology, unlike this compound’s veterinary and geriatric applications.
Macimorelin
Target : GHS-R1a .
Status : Investigational for CACS.
Clinical Effects :
- Stimulates GH/IGF-1 but lacks long-term efficacy data .
Key Difference : Under development for CACS, while this compound is repurposed for age-related functional decline.
Mirtazapine
Mechanism: Noradrenergic and serotonergic activity (non-GHS-R). Comparison:
- Mirtazapine is widely used in cats and dogs but lacks this compound’s IGF-1-mediated muscle preservation .
Data Tables
Table 1: Pharmacological and Clinical Profiles of GHS-R Agonists
Table 2: Species-Specific Efficacy of this compound
Detailed Research Findings
- Geriatric Studies : A 12-month trial in 395 older adults showed this compound increased lean mass (+1.4 kg) and improved tandem walking speed (+0.9 sec) but raised fasting glucose slightly (+0.3 mmol/L) .
- Veterinary Safety: No adverse clinical pathology observed in dogs after long-term dosing (91 days) .
- Mechanistic Insights : this compound’s transient GH elevation (8-hour return to baseline) avoids sustained cortisol spikes, unlike MK-677 .
Biological Activity
Capromorelin is a synthetic ghrelin receptor agonist that has garnered attention for its role in stimulating appetite and promoting weight gain in various animal models, particularly in dogs and cats. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, effects on growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels, and clinical applications based on diverse research findings.
Pharmacokinetics
This compound exhibits specific pharmacokinetic properties that influence its biological activity. Key parameters include:
Parameter | Value |
---|---|
Tmax (hours) | 0.83 |
Half-life (hours) | 1.19 |
Absorption | Proximal gastrointestinal tract |
Metabolism | Hepatic enzymes |
Excretion | 37% urine, 62% feces over 72 hours |
Studies indicate that this compound is primarily metabolized through phase 1 hepatic metabolism, with metabolites predominantly excreted in feces rather than urine .
Effects on Appetite and Weight Gain
This compound has been extensively studied for its appetite-stimulating effects in dogs and cats. In a randomized, placebo-controlled clinical trial involving 244 dogs with reduced appetite, this compound treatment resulted in:
- Appetite Improvement : 68.6% of treated dogs showed improvement compared to 44.6% in the placebo group (P = .008).
- Weight Gain : Mean body weight increased by 1.8% in this compound-treated dogs versus a negligible increase in the placebo group (P < .001) .
In laboratory cats receiving this compound doses between 1-3 mg/kg for 21 days, food intake increased by 25-46%, while body weight rose by approximately 3.9-5.4%, contrasting with a weight loss of about 1.1% in the placebo group .
Hormonal Effects
This compound's mechanism of action involves the stimulation of GH and IGF-1 release:
- Growth Hormone Levels : In Beagle dogs treated with this compound for seven days, serum GH levels increased significantly post-dosing but returned to baseline within eight hours due to negative feedback from IGF-1 .
- Insulin-like Growth Factor 1 : Sustained increases in serum IGF-1 were observed after administration, remaining elevated throughout treatment periods and returning to baseline two days post-treatment cessation .
Clinical Studies and Findings
Several clinical studies have been conducted to evaluate the efficacy and safety of this compound:
Study on Older Adults
In a study involving healthy older adults at risk for functional decline, this compound demonstrated:
- Weight Increase : An average increase of 1.4 kg compared to a decrease of 0.2 kg in the placebo group (P = 0.006).
- Lean Body Mass : Increased by 1.4 kg vs. 0.3 kg in the placebo group (P = 0.001).
- Functional Improvement : Enhanced performance in tandem walk and stair climb tests .
Safety Profile
Overall, this compound is well tolerated across various studies, with minor adverse events including diarrhea and vomiting being reported in over 5% of treated subjects . No serious adverse events were noted during trials involving both able-bodied participants and those with spinal cord injuries .
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of Capromorelin in growth hormone (GH) regulation, and how are these validated experimentally?
this compound acts as a potent agonist of the growth hormone secretagogue receptor (GHS-R1a), with a binding affinity of Ki: 7 nM in HEK293 cell-based assays using competitive radio-ligand binding techniques . Methodologically, researchers validate this mechanism by measuring GH release in rat pituitary cell cultures (EC50: 3 nM) and comparing in vivo responses in rodent models, where oral administration shows high bioavailability and dose-dependent weight gain . Standard protocols involve radiolabeled ghrelin displacement assays and ELISA-based GH quantification post-treatment.
Q. Which experimental models are most appropriate for initial efficacy testing of this compound?
Rodent models (rats/mice) are preferred for assessing acute GH release and bioavailability due to their well-characterized GHS-R1a homology and cost-effectiveness . For chronic effects (e.g., appetite stimulation), canine models are validated, as demonstrated in trials where 30 mg/mL oral solutions increased food intake and weight gain over 14 days . Researchers should prioritize species-specific receptor affinity studies and align models with target outcomes (e.g., metabolic vs. geriatric applications).
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s efficacy across species or experimental conditions?
Contradictions (e.g., variable GH release in rodents vs. dogs) may arise from interspecies differences in GHS-R1a expression or pharmacokinetics. To resolve these, employ comparative dose-response studies with standardized protocols (e.g., fixed administration routes) and control for variables like age, sex, and baseline GH levels . Statistical tools like ANOVA with post-hoc tests can identify significant interspecies variance, while receptor-binding assays clarify mechanistic disparities .
Q. What methodological considerations are critical when designing longitudinal studies on this compound’s chronic effects?
Longitudinal studies require:
- Dose optimization : Start with sub-therapeutic doses to avoid tachyphylaxis, as prolonged GHS-R1a activation may desensitize receptors .
- Endpoint selection : Track biomarkers (e.g., IGF-1 levels, lean body mass) alongside GH to capture systemic effects .
- Data normalization : Use baseline-adjusted analyses to account for individual variability.
- Ethical compliance : Adhere to NIH guidelines for preclinical reporting, including detailed attrition logs and adverse event monitoring .
Q. How can researchers optimize in vitro protocols for studying this compound’s receptor interactions?
Key steps include:
- Cell line validation : Use HEK293 cells transfected with human GHS-R1a for consistency .
- Binding assay controls : Include ghrelin as a positive control and unlabeled this compound for competition curves.
- Data reproducibility : Triplicate runs with blinded analysis to minimize bias. For functional assays (e.g., cAMP signaling), pair radioligand data with downstream pathway activation metrics .
Q. What strategies are effective for reconciling discrepancies between in vitro potency and in vivo efficacy?
Discrepancies often stem from bioavailability limitations. Researchers should:
- Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using LC-MS/MS .
- Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption barriers.
- Validate findings with dose-escalation trials in multiple species, ensuring alignment between receptor occupancy (in vitro) and physiological outcomes (in vivo) .
Q. How can this compound be integrated into combination therapies for age-related sarcopenia, and what experimental frameworks support this?
Design synergy studies using factorial ANOVA to test interactions with:
- Resistance training protocols (e.g., rodent treadmill models).
- Co-administered agents (e.g., testosterone, myostatin inhibitors). Primary endpoints should include muscle fiber cross-sectional area and grip strength, with secondary endpoints for metabolic safety (e.g., glucose tolerance) .
Q. Methodological Resources
- Data Analysis : Use tools like GraphPad Prism for dose-response curves and Bland-Altman plots for assay concordance .
- Ethical Reporting : Follow NIH preclinical guidelines for animal studies, including ARRIVE checklist compliance .
- Question Frameworks : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses .
Properties
IUPAC Name |
N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLLHLWBPNCVNR-SKCUWOTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057886 | |
Record name | Capromorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193273-66-4 | |
Record name | Capromorelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193273-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capromorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capromorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Capromorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPROMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ44VUN84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.